1-Ethyl-2-(2-methylpropyl)benzene
Description
Properties
CAS No. |
127824-15-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-ethyl-2-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H18/c1-4-11-7-5-6-8-12(11)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
XMRHRPOYXVMEEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 1-Ethyl-4-(2-methylpropyl)benzene
- Structure : The para isomer (1-ethyl-4-(2-methylpropyl)benzene, CAS: 100319-40-2) shares the same molecular formula but differs in substituent positions .
- It also exhibits affinity for p53, suggesting a role in modulating cancer-related pathways .
- Applications : Unlike the ortho isomer, its para counterpart has documented bioactivity, highlighting the impact of positional isomerism on molecular interactions.
Alkylbenzenes with Simpler Substituents
- Ethylbenzene and 1,3-Dimethylbenzene :
- Physical Properties : Lower molecular weights (106.16 g/mol and 120.19 g/mol, respectively) result in higher volatility, making them common in solvents and fragrances .
- Functional Differences : The absence of branched alkyl groups reduces steric hindrance, enhancing reactivity in electrophilic substitution reactions compared to 1-Ethyl-2-(2-methylpropyl)benzene.
Ester-Functionalized Benzene Derivatives
Phthalate Esters: Di-isobutyl Phthalate (DIBP)
Azide-Substituted Analog: (R)-(1-Azido-2,2-dimethylpropyl)benzene
- Structure : Contains an azide group, enabling click chemistry applications .
- Reactivity : The azide group allows for cycloaddition reactions, a feature absent in the alkyl-substituted compound.
Data Table: Key Comparative Properties
Research Findings and Implications
- Positional Isomerism : The para isomer’s bioactivity underscores the importance of substituent positioning in drug design .
- Functional Group Impact: Ester and azide functionalities expand application scope (e.g., food chemistry, polymer science) compared to non-polar alkylbenzenes .
- Toxicity Gaps: Limited data on this compound necessitate further ecotoxicological studies, especially given its structural similarity to regulated phthalates .
Preparation Methods
Reaction Mechanism and Catalytic System
Toluene undergoes alkylation at the methyl group via a base-catalyzed deprotonation, forming a benzyl anion that reacts with propylene (CH₂=CHCH₃). The alkali metal catalyst (e.g., potassium/sodium carbonate, K/Na₂CO₃ = 4:1) facilitates the insertion of propylene into the C–H bond of toluene’s methyl group, yielding a branched isobutyl side chain. For this compound, ethylbenzene may replace toluene as the substrate, enabling sequential alkylation at the ortho position.
Key Conditions:
Performance Metrics
In isobutylbenzene synthesis, this method achieves:
Adapting these conditions to ethylbenzene could theoretically produce this compound, though regioselectivity for the ortho position remains a challenge.
Transition Metal-Catalyzed Cross-Coupling
Recent advances in cross-coupling chemistry offer routes to synthesize disubstituted benzenes with precise control over substituent positions. A notable example involves iron(II) chloride/imidazolium chloride-catalyzed coupling , yielding isobutylbenzene derivatives with 92% efficiency.
Catalytic Framework
The reaction employs:
-
FeCl₂·4H₂O as the transition metal catalyst
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride as a ligand
Iodonium Salt-Mediated Ethylation
A patent-pending approach for diaryl ethylene synthesis provides insights into ethylation strategies. By reacting di(4-isobutylphenyl)iodonium chloride with ethylene in the presence of a palladium catalyst, 1,2-di(4-isobutylphenyl)ethylene is formed. Adapting this method could enable ethylation of isobutylbenzene at the ortho position.
Synthetic Steps:
-
Iodonium Salt Preparation :
Isobutylbenzene is treated with potassium periodate (KIO₃) in concentrated sulfuric acid, forming di(4-isobutylphenyl)iodonium chloride. -
Ethylene Coupling :
The iodonium salt reacts with ethylene under palladium catalysis (e.g., Pd(PPh₃)₄), substituting the iodonium group with an ethyl moiety.
Challenges:
-
Ensuring mono-ethylation rather than diaryl product formation.
-
Achieving ortho selectivity requires sterically hindered catalysts or directing groups.
Comparative Analysis of Methods
Q & A
Q. What are the common synthetic routes for 1-Ethyl-2-(2-methylpropyl)benzene?
- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or Friedel-Crafts alkylation . For example, alkylation of ethylbenzene derivatives with 2-methylpropyl halides in the presence of Lewis acids (e.g., AlCl₃) can yield the target compound. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to avoid polyalkylation. Post-synthesis purification via fractional distillation or column chromatography ensures product integrity .
Q. What spectroscopic and analytical techniques are employed for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions on the benzene ring. For instance, coupling patterns in aromatic protons distinguish between ortho, meta, and para substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (162.27 g/mol) and fragmentation patterns .
- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to prevent inhalation or dermal exposure.
- Avoid contact with strong acids/bases or oxidizing agents, which may trigger hazardous reactions (e.g., decomposition emitting toxic fumes) .
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity and reduce side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance electrophile stability.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
- Computational tools (e.g., DFT) predict reaction pathways and transition states to guide optimization .
Q. How can potential biological activities of this compound be systematically assessed?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using disk diffusion or microdilution methods against Gram-positive/-negative bacteria .
- Anticancer Evaluation : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to reference drugs.
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
Q. How can data gaps in toxicity and ecological impact be addressed?
- Methodological Answer :
- In Silico Models : Use QSAR tools (e.g., EPA’s TEST) to predict acute toxicity (oral, dermal, inhalation) and prioritize in vivo testing .
- Read-Across Analysis : Compare with structurally similar compounds (e.g., ethylbenzene derivatives) to infer ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) .
- Microcosm Studies : Evaluate biodegradation in soil/water systems to assess persistence .
Q. What methodologies resolve stability challenges under environmental or experimental conditions?
- Methodological Answer :
- Photostability Tests : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via GC-MS. Identify by-products (e.g., oxidized derivatives) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and stability in varying pH (5–9) .
Q. How can chromatographic techniques improve purity analysis and isomer differentiation?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) if asymmetric centers exist.
- 2D-GCMS : Couple gas chromatography with tandem MS to distinguish structural isomers (e.g., ortho vs. para substitution) .
Data Contradictions and Mitigation
- Hazard Classification vs. Limited Toxicity Data : While safety sheets classify acute toxicity (Category 4 for oral/dermal/inhalation), full toxicological profiles remain uncharacterized . Researchers should adopt precautionary principles (e.g., tiered testing) and consult regulatory frameworks (e.g., REACH) for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
